molecular formula C12H17NO4S B2538675 methyl N-(4-ethylphenyl)-N-(methylsulfonyl)glycinate CAS No. 461448-58-8

methyl N-(4-ethylphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2538675
CAS No.: 461448-58-8
M. Wt: 271.33
InChI Key: BKLHFGHKBBNGJH-UHFFFAOYSA-N
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Description

Methyl N-(4-ethylphenyl)-N-(methylsulfonyl)glycinate is a sulfonamide glycinate derivative characterized by a central glycine backbone substituted with a 4-ethylphenyl group and a methylsulfonyl moiety. This compound is part of a broader class of N-substituted glycinate esters, which are frequently explored for their roles in medicinal chemistry, particularly as intermediates in drug synthesis. The methyl ester group enhances solubility and reactivity, while the sulfonamide moiety contributes to binding affinity in biological systems.

Properties

IUPAC Name

methyl 2-(4-ethyl-N-methylsulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-10-5-7-11(8-6-10)13(18(3,15)16)9-12(14)17-2/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLHFGHKBBNGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(4-ethylphenyl)-N-(methylsulfonyl)glycinate is a sulfonyl glycine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a glycine backbone with an ethylphenyl substituent and a methylsulfonyl group. Its molecular formula is C18H21NO5SC_{18}H_{21}NO_5S, with a molecular weight of approximately 363.43 g/mol. The unique combination of functional groups enables diverse interactions with biological targets, influencing its pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction : It has the potential to interact with cellular receptors, affecting signal transduction pathways related to inflammation and pain management.
  • Pathway Modulation : The compound may influence biochemical pathways involved in various physiological processes, including anti-inflammatory responses and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Properties

Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, a study highlighted the design and development of COX-II inhibitors, where similar sulfonamide derivatives demonstrated potent anti-inflammatory effects .

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. This includes studies on sulfonamide derivatives that exhibit significant inhibitory activity against enzymes related to pain and inflammation.

3. Antioxidant Activity

Some derivatives within this class have shown antioxidant properties, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on COX Inhibition : A recent publication evaluated several sulfonamide derivatives for their COX-II inhibitory activity. Among these, this compound was noted for its ability to reduce inflammatory markers in vitro .
  • Antioxidant Evaluation : Another study assessed the antioxidant capabilities of similar compounds, demonstrating that these derivatives could scavenge free radicals effectively, indicating their potential in preventing oxidative damage .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
Methyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinateC18H23NO5SAnti-inflammatory, enzyme inhibition
Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinateC18H21NO5SAntioxidant, enzyme inhibition
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinateC18H21NO5SCOX inhibition, anti-inflammatory

Scientific Research Applications

Research indicates that methyl N-(4-ethylphenyl)-N-(methylsulfonyl)glycinate exhibits significant biological activities, particularly in the following areas:

Anti-inflammatory Properties

The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Similar sulfonamide derivatives have demonstrated potent anti-inflammatory effects, making this compound a candidate for developing new anti-inflammatory medications.

Enzyme Inhibition

This compound has shown potential in inhibiting various enzymes involved in metabolic pathways. This includes significant inhibitory activity against enzymes related to pain and inflammation, suggesting its utility in pain management therapies.

Antioxidant Activity

Some derivatives within this class have exhibited antioxidant properties, contributing to their therapeutic applications in conditions related to oxidative stress. This activity suggests potential use in preventing cellular damage caused by free radicals.

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on COX Inhibition : Research evaluated various sulfonamide derivatives for their COX-II inhibitory activity, noting that this compound effectively reduced inflammatory markers in vitro. This study emphasizes the compound's potential as an anti-inflammatory agent.
  • Antioxidant Evaluation : Another investigation assessed the antioxidant capabilities of similar compounds, demonstrating their effectiveness in scavenging free radicals. This suggests that these derivatives could be beneficial in preventing oxidative damage associated with numerous diseases.

Comparison with Similar Compounds

Table 1: Structural Features of Methyl N-(4-Ethylphenyl)-N-(methylsulfonyl)glycinate and Analogues

Compound Name Substituents on Phenyl Ring Sulfonyl Group Molecular Formula Key References
This compound 4-ethylphenyl Methylsulfonyl C₁₂H₁₇NO₅S
Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate 3,4-dichlorophenyl Methylsulfonyl C₁₀H₁₁Cl₂NO₄S
Methyl N-(4-methoxybenzyl)glycinate 4-methoxybenzyl None C₁₁H₁₅NO₄
Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate 4-nitronaphthalen-1-yl 4-methoxyphenylsulfonyl C₂₁H₂₀N₂O₇S
HSP1604 (Complex derivative) 4-butoxy, benzyl, and methyl groups Methylsulfonyl C₃₄H₃₈N₂O₇S₂

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-ethylphenyl substituent (electron-donating) in the target compound contrasts with the 3,4-dichlorophenyl group (electron-withdrawing) in its dichloro analogue, which may alter reactivity and biological interactions .
  • Sulfonyl Variations : Replacement of methylsulfonyl with bulkier sulfonyl groups (e.g., 4-methoxyphenylsulfonyl in ) reduces steric accessibility, impacting binding to biological targets .

Key Observations :

  • Efficiency : Reactions involving Bredereck’s reagent (e.g., ) achieve high yields (89–94%) due to mild conditions and selective activation .
  • Solvent Effects: Use of polar aprotic solvents like N-methylpyrrolidinone (NMP) facilitates nucleophilic substitutions in sulfonamide syntheses .

Key Observations :

  • Pharmacological Potential: HSP1604 demonstrates significant anticancer activity by targeting ERRα, a nuclear receptor implicated in tumor growth . The absence of similar data for the target compound suggests its primary role as a synthetic intermediate.
  • Substituent Impact : Chlorinated analogues (e.g., 3,4-dichlorophenyl) may exhibit enhanced stability but require further biological profiling .

Physicochemical Properties

Key Observations :

  • Storage Sensitivity : Methoxy-substituted derivatives (e.g., ) face stability challenges, leading to discontinued commercial availability .

Q & A

Q. What are the recommended synthetic routes for methyl N-(4-ethylphenyl)-N-(methylsulfonyl)glycinate, and what critical parameters influence yield?

Methodological Answer : Synthesis typically involves sequential sulfonylation and esterification. A two-step approach is common:

Sulfonylation : React glycine derivatives with methylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF). Monitor pH to avoid hydrolysis.

Esterification : Use methanol with catalytic H₂SO₄ or DCC/DMAP for ester formation.
Critical parameters:

  • Temperature : Excess heat during sulfonylation can lead to byproducts like over-sulfonated species .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency but require rigorous drying to prevent side reactions .
  • Stoichiometry : A 1.2:1 molar ratio of methylsulfonyl chloride to the glycine intermediate minimizes unreacted starting material .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer :

  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive steps. Personal protective equipment (PPE) is mandatory due to potential sulfonate irritancy .
  • Storage : Store at –20°C in amber glass vials with PTFE-lined caps. Desiccants (e.g., silica gel) prevent hydrolysis of the methyl ester group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products (e.g., hydrolyzed glycine derivatives) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves the ethylphenyl and methylsulfonyl groups. Key signals:
    • Methyl ester: δ ~3.6–3.8 ppm (singlet).
    • Sulfonyl group: δ ~3.1 ppm (singlet, CH₃SO₂) .
  • XRD : Single-crystal X-ray diffraction confirms stereochemistry. Use slow evaporation in acetone/water (7:3) for crystal growth. Compare bond angles (e.g., C–S–O ~107°) to reference data .
  • MS : High-resolution ESI-MS validates molecular weight (calc. for C₁₂H₁₇NO₄S: 283.09 g/mol) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model sulfonylation transition states. Identify energy barriers for competing pathways (e.g., sulfonate vs. ester hydrolysis) .
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction kinetics. Polar solvents (ε > 15) stabilize charged intermediates but may hinder esterification .
  • Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational models to refine predictions iteratively .

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?

Methodological Answer :

  • NMR Validation : Re-run NMR under standardized conditions (e.g., 500 MHz, CDCl₃). Compare experimental δ values with DFT-calculated chemical shifts (GIAO method). Deviations >0.3 ppm suggest conformational flexibility or crystal packing effects .
  • XRD vs. DFT : Overlay experimental XRD bond lengths/angles with optimized geometries. Discrepancies in torsional angles (e.g., C–N–S–O) may indicate solid-state vs. solution-phase differences .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect hindered rotation (e.g., around the sulfonamide bond) .

Q. What strategies mitigate competing side reactions during large-scale synthesis?

Methodological Answer :

  • Reactor Design : Use continuous-flow reactors with precise temperature control (±2°C) to minimize thermal degradation. Optimize residence time via kinetic modeling .
  • Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported DMAP) to improve esterification efficiency and reduce purification steps .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of sulfonylation progress .

Q. How can environmental impacts of this compound’s synthesis be assessed?

Methodological Answer :

  • Life Cycle Analysis (LCA) : Quantify waste solvents (e.g., DMF) and energy consumption using metrics like E-factor (kg waste/kg product). Substitute DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Degradation Studies : Use HPLC-UV/MS to track hydrolytic breakdown products in simulated environmental conditions (pH 4–9, 25°C) .

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